2-Phenyl-3(2H)-pyridazinone
Overview
Description
2-Phenyl-3(2H)-pyridazinone is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as Phenidone and is commonly used as a photographic developer. However, recent studies have shown that 2-Phenyl-3(2H)-pyridazinone exhibits several pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activity.
Scientific Research Applications
Anticancer and Antioxidant Activities : Derivatives of 3(2H)-one pyridazinone demonstrate potent antioxidant and anticancer activities, with molecular docking studies indicating their interaction with proteins like cyclin-dependent kinase and DNA-hexamer ATGCAT (Mehvish & Kumar, 2022).
Antiplatelet Agents : 6-Phenyl-3(2H)-pyridazinones with various substituents at the 5-position have been synthesized and evaluated for their antiplatelet activity, showing significant variation in inhibitory effects based on the chemical group modifications (Sotelo et al., 2002).
Gastric Antisecretory and Antiulcer Activities : Novel 3(2H)-pyridazinone derivatives have been developed as antiulcer agents, showing effectiveness in experimental ulcer models and gastric antisecretory activity in rats (Yamada et al., 1982).
Synthesis Techniques : A one-pot process for preparing 6-phenyl-3(2H)-pyridazinone from ketones has been investigated, offering a rapid and efficient method for synthesizing various 6-substituted pyridazinones (Coates & Mckillop, 1993).
Herbicide Applications : Certain pyridazinone derivatives act as herbicides, inhibiting photosynthesis and chloroplast development in plants (Hilton et al., 1969).
Analgesic and Anti-inflammatory Agents : Some 3(2H)-pyridazinone derivatives exhibit higher analgesic activity than phenylbutazone without ulcerogenic action, highlighting their potential as pain-relieving and anti-inflammatory agents (Santagati et al., 1985).
Insect Growth Regulators : Derivatives with phenyl group substitution show juvenile hormone-like activity, offering potential as insect growth regulators in pest control (Miyake & Oguia, 1992).
Solubility and Solvation Studies : The solubility behavior of 6-phenyl-3(2H)-pyridazinone in different solvent mixtures has been studied, providing insight into its thermodynamic and solvation characteristics (Bao et al., 2020).
properties
IUPAC Name |
2-phenylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-7-4-8-11-12(10)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOMTEBFEFQJHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161695 | |
Record name | 2-Phenyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3(2H)-pyridazinone | |
CAS RN |
14135-63-8 | |
Record name | 2-Phenyl-3(2H)-pyridazinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014135638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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